molecular formula C32H24ClN3O6S B2779551 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688061-83-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

Cat. No.: B2779551
CAS No.: 688061-83-8
M. Wt: 614.07
InChI Key: STQIJZVHLBQKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[(4-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24ClN3O6S/c33-23-8-3-20(4-9-23)16-43-32-35-25-13-29-28(41-18-42-29)12-24(25)31(38)36(32)15-19-1-6-22(7-2-19)30(37)34-14-21-5-10-26-27(11-21)40-17-39-26/h1-13H,14-18H2,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQIJZVHLBQKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC7=CC=C(C=C7)Cl)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the benzodioxole and quinazolinone intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific temperature and pressure conditions to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield quinazolinone derivatives, while reduction may produce benzodioxole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide exhibit promising antimicrobial properties. For instance, studies on benzodioxole derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anti-Virulence Therapeutics

The compound has potential applications in developing anti-virulence therapeutics targeting pathogenic bacteria. Mono-ADP-ribosyltransferase toxins produced by these bacteria are critical virulence factors that compromise host cells. Compounds that inhibit these toxins can mitigate the effects of infections, making the study of such compounds crucial in infectious disease research .

Cancer Research

Compounds with similar structures have been investigated for their anti-cancer properties. The presence of the quinazoline moiety suggests potential activity against cancer cell lines by inducing apoptosis or inhibiting proliferation pathways. Recent studies have highlighted the significance of targeting specific molecular pathways involved in tumor growth and metastasis .

Drug Delivery Systems

The unique structure of this compound positions it as a candidate for use in targeted drug delivery systems. Its ability to modify cellular uptake mechanisms can enhance the delivery of therapeutic agents specifically to diseased tissues .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies reveal insights into its mechanism of action and help in optimizing its structure for enhanced efficacy against specific diseases .

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of benzodioxole derivatives, it was found that modifications to the benzamide structure significantly improved activity against resistant bacterial strains. The study utilized a range of assays to evaluate minimum inhibitory concentrations (MICs) and demonstrated that certain structural features were critical for enhancing antimicrobial potency .

Case Study: Anti-Cancer Activity

Another investigation focused on the anti-cancer properties of related compounds showed that they could effectively inhibit cell proliferation in breast cancer cell lines. The study highlighted the importance of specific functional groups in mediating cytotoxic effects and suggested further exploration into their mechanisms of action .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide include:

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

What sets this compound apart is its unique molecular structure, which confers specific chemical and biological properties

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Characteristics

The compound's molecular structure contributes significantly to its biological activity. Below are key characteristics:

PropertyValue
Molecular Weight524.39 g/mol
Molecular FormulaC24H18ClN3O4S
LogP4.709
Polar Surface Area68.847 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Understanding the mechanism of action is crucial for assessing the compound's biological activity. N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzamide derivatives often interact with various biological targets:

  • Enzyme Inhibition : This compound exhibits inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is critical in treating conditions like Alzheimer's disease and certain infections.
  • Antibacterial Activity : Research indicates moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group enhances its efficacy against bacterial strains.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation, particularly in leukemia models .

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial activity of various synthesized compounds, including derivatives of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzamide. The results demonstrated significant inhibition against several bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

This study highlighted the compound's potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, the compound was tested for its effects on AChE and urease:

EnzymeInhibition Percentage
Acetylcholinesterase (AChE)Strong
UreaseStrong

These findings suggest that the compound could be beneficial in managing conditions associated with these enzymes.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzamide, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
Compound ABenzodioxole coreAntibacterial
Compound BSulfonamide groupAnticancer

The presence of both benzodioxole and sulfonamide functionalities in N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzamide enhances its biological profile compared to other compounds.

Q & A

Q. What are the standard protocols for synthesizing this compound, and how can its purity be verified?

The synthesis typically involves multi-step reactions, including:

  • Quinazoline core formation : Cyclocondensation of precursors under controlled pH and temperature.
  • Functional group introduction : Electrophilic substitution for benzodioxole and sulfanyl groups, followed by coupling reactions for benzamide attachment . Purity verification : Use 1H/13C NMR to confirm structural integrity and HPLC/HRMS to assess purity (>95%). IR spectroscopy can validate functional groups (e.g., C=O at ~1700 cm⁻¹ for the quinazolinone moiety) .

Q. What analytical techniques are critical for structural elucidation?

  • NMR spectroscopy : Assigns proton environments (e.g., benzodioxole methylene at δ 4.8–5.2 ppm) and carbon backbone.
  • Mass spectrometry (ESI-HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray crystallography (if applicable): Resolves 3D conformation, particularly for stereochemical ambiguities .

Q. How does the compound’s solubility affect experimental design?

Solubility varies by solvent polarity. For in-vitro assays , DMSO is commonly used due to the compound’s hydrophobic quinazoline core. Pre-screen solvents via UV-Vis spectroscopy to avoid aggregation. Note: Aqueous solubility is often limited, requiring micellar formulations or co-solvents .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, especially for the sulfanyl linkage?

  • Sulfanyl group incorporation : Use thiol-protecting groups (e.g., trityl) to prevent oxidation. Optimize pH (8–9) and temperature (40–60°C) for nucleophilic substitution .
  • Catalyst screening : Pd-mediated coupling or phase-transfer catalysts improve regioselectivity.
  • Yield monitoring : Track intermediates via TLC and isolate via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Discrepancies may arise from impurity batches or solvent effects.
  • SAR analysis : Compare derivatives (e.g., substituents on the 4-chlorophenyl group) to identify pharmacophores. For example, replacing sulfanyl with sulfonyl reduces antimicrobial activity .
  • Meta-analysis : Cross-reference IC50 values from independent studies using PubChem or ChEMBL .

Q. How can computational methods enhance experimental design for this compound?

  • Reaction path prediction : Quantum mechanical calculations (DFT) model transition states for quinazoline cyclization, reducing trial-and-error synthesis .
  • Docking studies : Simulate interactions with targets (e.g., GABA receptors for anticonvulsant activity) to prioritize derivatives .
  • AI-driven optimization : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to predict optimal conditions (e.g., solvent, stoichiometry) .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Batch consistency : Control exothermic reactions (e.g., cyclocondensation) using flow chemistry to maintain temperature gradients.
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale batches.
  • Byproduct management : Characterize side products via LC-MS and adjust stoichiometry or catalysts to suppress them .

Q. How do structural modifications impact pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., hydroxyls) to the benzamide moiety to reduce LogP from ~4.5 to <3, enhancing solubility.
  • Metabolic stability : Fluorinate the benzodioxole ring to block CYP450-mediated oxidation.
  • Half-life extension : PEGylate the sulfanyl group to slow renal clearance .

Methodological Considerations

  • Contradiction mitigation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectral and assay data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.